Declenperon-d6
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Overview
Description
Declenperon-d6 is a deuterated form of Declenperon, where hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Declenperon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Declenperon-d6 involves the deuteration of Declenperon. This process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents like benzene-d6. The reaction is often catalyzed by metal catalysts such as iridium or ruthenium complexes under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and efficient catalytic systems to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving multiple steps of deuteration and purification .
Chemical Reactions Analysis
Types of Reactions: Declenperon-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Declenperon-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways and interactions of Declenperon in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Declenperon.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of Declenperon under various conditions
Mechanism of Action
The mechanism of action of Declenperon-d6 is similar to that of Declenperon. It exerts its effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The deuterium atoms in this compound can provide insights into the binding interactions and metabolic pathways of the parent compound, helping to elucidate its pharmacological effects .
Comparison with Similar Compounds
Declenperon: The non-deuterated form of Declenperon-d6.
Deuterated Acetone: Another deuterated compound used in NMR spectroscopy.
Trifluorotoluene: A fluorinated compound with similar applications in organic synthesis and as a solvent
Uniqueness: this compound is unique due to its specific isotopic labeling, which allows for detailed studies of the parent compound’s behavior. The presence of deuterium atoms provides distinct advantages in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C22H24FN3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[1,1,2,2,3,3-hexadeuterio-3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28)/i3D2,12D2,13D2 |
InChI Key |
VNLMLHDKNUIWNM-PJCNISHOSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)C2=CC=C(C=C2)F)C([2H])([2H])N3C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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